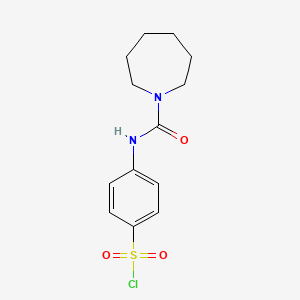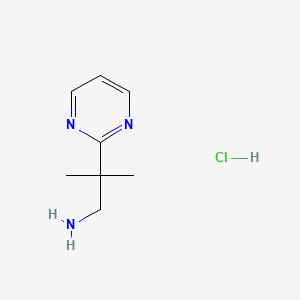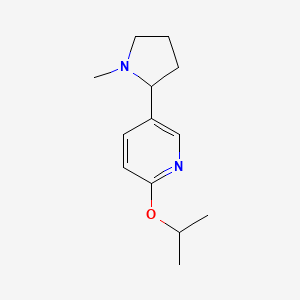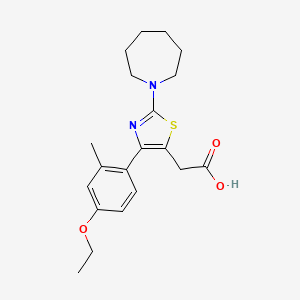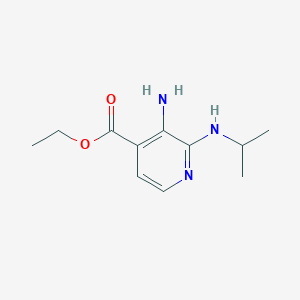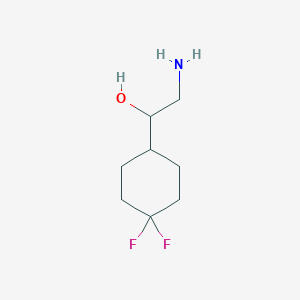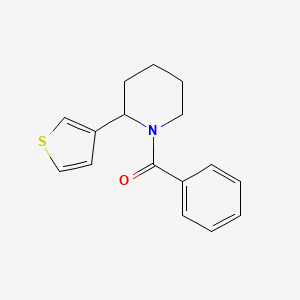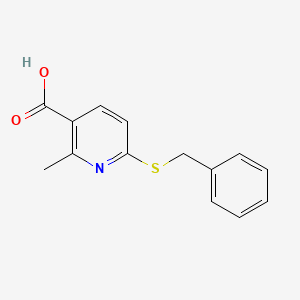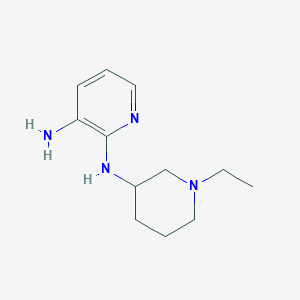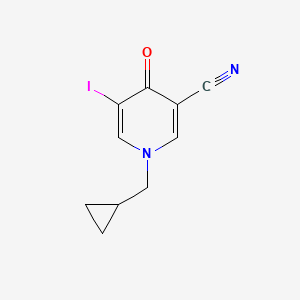
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a cyclopropylmethyl group, an iodine atom, a carbonitrile group, and a dihydropyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile involves several steps. One common method includes the reaction of cyclopropylmethyl bromide with 3-cyano-4-oxo-1,4-dihydropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The iodination step involves the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonitrile group to an amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While these compounds share a similar core structure, the presence of different substituents like the cyclopropylmethyl group and iodine atom in this compound imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets that may not be possible with other dihydropyridines .
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
These compounds are primarily used as calcium channel blockers in the treatment of cardiovascular diseases, highlighting the potential pharmacological relevance of this compound.
Eigenschaften
Molekularformel |
C10H9IN2O |
|---|---|
Molekulargewicht |
300.10 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-5-iodo-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9IN2O/c11-9-6-13(4-7-1-2-7)5-8(3-12)10(9)14/h5-7H,1-2,4H2 |
InChI-Schlüssel |
FFWHBFYTNWPMJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C=C(C(=O)C(=C2)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


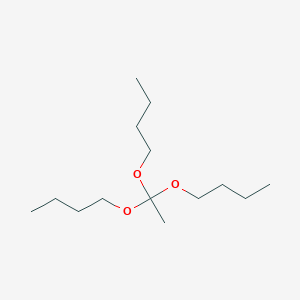
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
